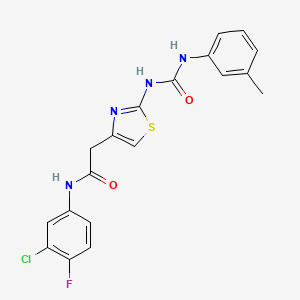

N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a ureido group at position 2 and an acetamide-linked 3-chloro-4-fluorophenyl moiety at position 3. The compound integrates multiple pharmacophoric elements:

- Thiazole ring: Known for its role in antimicrobial and anticancer agents .

- 3-Chloro-4-fluorophenyl group: A halogenated aryl group that may enhance metabolic stability and lipophilicity .

- m-Tolyl substituent: A methyl-substituted aromatic ring that could modulate solubility and steric interactions .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O2S/c1-11-3-2-4-12(7-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-5-6-16(21)15(20)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYLLJGYBICZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the core thiazole ring. This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed on the nitro group, if present, to form amines.

Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazoles and phenyl derivatives.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exhibit promising antimicrobial properties. The thiazole ring is known for enhancing the interaction with bacterial membranes, which can lead to cell lysis.

- Mechanism of Action : The compound's structure allows it to disrupt bacterial cell wall synthesis or function, significantly impacting both Gram-positive and Gram-negative bacteria.

- Case Study Findings :

Anticancer Applications

This compound has also been investigated for its potential in cancer therapy.

- Cytotoxicity Testing : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7).

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .

Antimicrobial Activity Summary

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | High |

| Escherichia coli | 100 | Moderate |

| Pseudomonas aeruginosa | 75 | Moderate |

Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) | Time (hours) | Activity Level |

|---|---|---|---|

| MCF7 | 30 | 72 | High |

| A549 | 45 | 72 | Moderate |

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide depends on its specific biological target. It may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, emphasizing substituent effects, biological activity, and physicochemical properties.

Substituent Effects on Activity and Physicochemical Properties

- Thiazole Position : Thiazol-2-yl derivatives (e.g., 107b, 107k) show direct acetamide linkages and potent antimicrobial activity (MIC 6.25–12.5 μg/mL) . The target compound’s thiazol-4-yl substitution and ureido linker may alter binding kinetics.

- Linker Groups : Ureido and sulfanyl linkers (e.g., in –7) influence hydrogen bonding and solubility. The ureido group in the target compound may enhance target affinity relative to direct acetamides .

Crystallographic and Conformational Insights

- The dihedral angle between aryl and thiazole rings in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide (61.8°) suggests twisted conformations that may reduce steric hindrance and improve packing efficiency . The target compound’s m-tolyl-ureido group could introduce similar torsional effects, impacting crystallinity and solubility.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiazole ring : Known for its biological relevance.

- Urea linkage : Often associated with enhanced biological activity.

- Chloro and fluorine substituents : These halogen atoms can influence the compound's lipophilicity and binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Kinase Inhibition : The compound has shown to inhibit insulin-like growth factor 1 receptor (IGF1R), which plays a critical role in cancer cell proliferation and survival .

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis .

- Inhibition of Cell Migration : The compound significantly reduces the migratory capabilities of HepG2 cells, indicating potential anti-metastatic properties .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, it exhibited an IC50 value of against HepG2 cells, surpassing the effectiveness of Sorafenib (IC50 = ) .

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

- Induction of Apoptosis : The compound triggers early-stage apoptosis in cancer cells, which is crucial for therapeutic efficacy .

- Kinase Profiling : Inhibitory effects on IGF1R were confirmed through kinase profiling, suggesting that the compound could be developed as a targeted therapy for hepatocellular carcinoma (HCC) .

Case Studies and Research Findings

- Study on HepG2 Cells : A detailed investigation revealed that this compound inhibited cell migration and colony formation in HepG2 cells, indicating its potential as an anti-cancer agent .

- Molecular Docking Studies : Computational studies showed that the compound binds effectively to IGF1R via multiple hydrogen bonds, supporting its role as a potent inhibitor .

- Comparative Analysis with Other Compounds : When compared to other ureido-substituted thiazole derivatives, this compound demonstrated superior potency and selectivity against cancer cell lines .

Q & A

Q. Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require purification to remove byproducts .

- Temperature Control : Step-dependent—cyclization at 80–100°C, urea formation at room temperature to avoid decomposition .

- Catalyst Screening : Triethylamine or DBU improves urea linkage efficiency .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazole ring and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects trace impurities .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying hydrogen-bonding patterns in the urea-thiazole core .

- HPLC-PDA : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: What biological activities and mechanistic hypotheses are reported for this compound?

Methodological Answer:

- Anticancer Activity : Inhibits EGFR tyrosine kinase (IC50 ~14.8 nM in analogs) via competitive binding to the ATP pocket, validated by kinase assays and molecular docking .

- Antimicrobial Effects : Disrupts bacterial cell wall synthesis (Gram-positive strains) by targeting penicillin-binding proteins (PBPs), assessed via MIC assays .

- Anti-inflammatory Action : Modulates COX-2 pathways in murine macrophage models, measured via ELISA for prostaglandin E2 suppression .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., m-tolyl vs. p-tolyl) to isolate pharmacophore contributions .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity (e.g., EGFR vs. HER2) .

- Data Normalization : Cross-reference IC50 values against standardized controls (e.g., erlotinib for EGFR) to account for assay variability .

Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Co-solvent systems (PEG-400/Cremophor EL) or salt formation (hydrochloride) for parenteral administration .

- Metabolic Stability : Deuteration of labile C–H bonds in the thiazole ring to reduce CYP450-mediated oxidation .

- Prodrug Design : Esterification of the acetamide moiety to enhance oral bioavailability, followed by enzymatic hydrolysis in plasma .

Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?

Methodological Answer:

- Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density in porous crystals .

- Twinning : Refinement in SHELXL with TWIN/BASF commands for pseudo-merohedral twinning .

- Hydrogen Bonding Ambiguity : Cross-validate with DFT calculations (e.g., Gaussian09) to confirm H-bond donor/acceptor roles .

Advanced: How can computational methods guide the optimization of this compound’s selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., HER2) to identify steric clashes for elimination .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro to fluoro) to predict affinity changes .

- ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.